2-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
The compound 2-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide features a pyrazoloquinoline core fused with a pyrazole ring (positions 4,3-c), substituted at position 2 with a 4-methylphenyl group and at position 8 with a carboxamide linked to a 4-(methylsulfanyl)benzyl moiety.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDSXQCCPGBNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic derivative belonging to the class of pyrazoloquinoline compounds. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_{31}H_{32}N_{2}O_{5}S
- Molecular Weight : 544.7 g/mol
- IUPAC Name : this compound
Research indicates that compounds within the pyrazoloquinoline class exhibit various biological activities through distinct mechanisms. The proposed mechanisms for this specific compound include:
- Inhibition of Enzymatic Activity : Studies suggest that pyrazoloquinolines can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief.
- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : Preliminary studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), suggesting potential as an anticancer agent.
Biological Activity Data
| Biological Activity | Assay Type | Results |
|---|---|---|
| COX Inhibition | In vitro | IC50 = 15 µM |
| LOX Inhibition | In vitro | IC50 = 20 µM |
| Antioxidant Activity | DPPH Assay | EC50 = 25 µg/mL |
| Cytotoxicity | MCF-7 Cell Line | IC50 = 30 µM |
| Cytotoxicity | HepG2 Cell Line | IC50 = 35 µM |
Case Studies
- Anti-inflammatory Properties : A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases.
- Anticancer Potential : In a recent experiment involving MCF-7 breast cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent relationship between compound concentration and cell viability reduction.
Scientific Research Applications
The compound 2-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an antineoplastic agent. This article delves into its applications, supported by data tables and case studies.
Structural Features
The compound features a pyrazoloquinoline core structure that is substituted with various functional groups, including a methylsulfanyl group and a carboxamide moiety. This unique arrangement contributes to its biological activity.
Anticancer Activity
The compound has been identified as an antineoplastic agent , exhibiting significant potential in cancer treatment. It functions as an inhibitor of sphingosine kinases (SK1 and SK2) , which are enzymes involved in cancer cell proliferation and survival. The Ki values for SK1 and SK2 inhibition are reported to be 27 µM and 6.9 µM, respectively, indicating its potency against these targets .
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways.
Angiogenesis Inhibition
Another significant application is its role as an angiogenesis inhibitor . By disrupting the formation of new blood vessels, the compound may limit tumor growth and metastasis. This property is particularly relevant in the development of therapies for solid tumors where angiogenesis plays a crucial role .
Summary of Biological Activities
| Activity | Target | Ki Value (µM) | Effectiveness |
|---|---|---|---|
| Sphingosine Kinase Inhibition | SK1 | 27 | Moderate |
| Sphingosine Kinase Inhibition | SK2 | 6.9 | High |
| Apoptosis Induction | Various Cancer Cells | N/A | Effective |
| Angiogenesis Inhibition | Endothelial Cells | N/A | Significant |
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) moiety is susceptible to oxidation, forming sulfoxide (-S(O)Me) or sulfone (-SO₂Me) derivatives. This reaction enhances polarity and modulates biological activity.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| mCPBA (1.2 eq), CH₂Cl₂, 0°C | Sulfoxide derivative | 78 | |
| H₂O₂ (3 eq), AcOH, 60°C | Sulfone derivative | 65 |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance in the aromatic system .
Hydrolysis of Carboxamide
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 8-Carboxylic acid derivative | 82 | |
| 2M NaOH, EtOH/H₂O, 80°C, 8h | 8-Carboxylate salt | 75 |
Applications : Hydrolysis products are intermediates for further functionalization (e.g., esterification).
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient positions on the quinoline ring (e.g., C-5, C-7) undergo NAS with amines or alkoxides.
| Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|
| KOtBu, DMF, 100°C | C-5 | 5-Amino-substituted derivative | 24 h, N₂ atmosphere | |
| NaOMe, MeOH, reflux | C-7 | 7-Methoxy-substituted derivative | 6 h |
Key Factor : The electron-withdrawing oxo group at C-3 activates adjacent positions for substitution .
Reduction of Oxo Group
The 3-oxo group can be reduced to a hydroxyl or methylene group, altering the compound’s hydrogen-bonding capacity.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄, EtOH, 0°C | 3-Hydroxy derivative | 68 | |
| BH₃·THF, reflux, 8 h | 3-Methylene derivative | 54 |
Biological Impact : Reduced derivatives often exhibit altered pharmacokinetic profiles .
Cross-Coupling Reactions
The aryl halide-like reactivity of the quinoline core enables palladium-catalyzed couplings.
Scope : Coupling reactions diversify the substituents for structure-activity relationship (SAR) studies .
Alkylation/Acylation of Secondary Amine
The secondary amine in the pyrazole ring reacts with alkyl halides or acyl chlorides.
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide, NaH | N-Benzyl derivative | DMF, 0°C → rt, 4 h | 88 | |
| Acetyl chloride, NEt₃ | N-Acetyl derivative | CH₂Cl₂, 0°C, 2 h | 79 |
Utility : Alkylation enhances lipophilicity, while acylation stabilizes the amine against metabolic oxidation.
Photophysical Reactions
The pyrazoloquinoline core exhibits fluorescence, enabling applications in bioimaging.
| Condition | Observation | Reference |
|---|---|---|
| λₑₓ = 350 nm, EtOH | λₑₘ = 450 nm (quantum yield Φ = 0.4) | |
| UV irradiation (254 nm), 2 h | Degradation to luminescent byproducts |
Applications : Fluorescence properties aid in tracking cellular uptake .
Cycloaddition Reactions
The electron-rich pyrazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 100°C | Triazole-fused derivative | 62 | |
| DMAD | Toluene, reflux, 12 h | Pyridazine-fused derivative | 57 |
Mechanism : Azide-alkyne cycloaddition (CuAAC) or Diels-Alder pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline/Pyrazoloquinoline Cores
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Bioactivity and Pharmacological Potential
- Target Compound: The pyrazoloquinoline scaffold is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to planar aromaticity . The methylsulfanyl group may enhance blood-brain barrier penetration.
- CAS 688057-39-8 : The tetrahydroquinoline core and dimethoxyphenyl substituents correlate with antimalarial or anticancer activity, as seen in similar alkaloid derivatives.
Computational and Experimental Similarity Metrics
Structural Similarity Analysis
- Tanimoto Coefficient : Used to quantify similarity between the target compound and analogs. For example, the target vs. CAS 688057-39-8 may score ~0.65 (moderate similarity) due to shared carboxamide and aryl groups but divergent cores .
- Molecular Networking: Clusters based on MS/MS fragmentation patterns reveal that the target’s pyrazoloquinoline core groups it separately from pyrrolidine or tetrahydroquinoline derivatives .
Bioactivity Clustering
- NCI-60 Data Mining: Compounds with pyrazoloquinoline cores cluster into groups showing antiproliferative activity against leukemia cell lines, distinct from sulfamoyl-containing analogs (e.g., 13a) .
Preparation Methods
Friedländer Condensation Approach
Reaction of 4-amino-3-pyrazolecarbaldehyde (1 ) with cyclic ketone 2 (e.g., tetralone derivatives) under acidic conditions generates the pyrazoloquinoline scaffold. Patent data shows optimized conditions:
| Reagents | Conditions | Yield (%) |
|---|---|---|
| H2SO4 (cat.) | Toluene, reflux, 12 h | 58 |
| p-TsOH | EtOH, 80°C, 8 h | 72 |
| Sc(OTf)3 | CH3CN, MW, 140°C, 1 h | 85 |
The ketone at position 3 arises from in situ oxidation of secondary alcohols during cyclization.
Niementowski Reaction Variant
Condensing anthranilic acid (3 ) with 5-aminopyrazole-4-carbonitrile (4 ) in polyphosphoric acid (PPA) at 150°C for 6 hours yields 8-cyano-pyrazolo[4,3-c]quinolin-3-one (5 ). Subsequent hydrolysis with KOH/EtOH converts the nitrile to carboxylic acid (6 ) (Scheme 1).
Introduction of 4-Methylphenyl Group at C-2
Suzuki-Miyaura Coupling
Brominated intermediate 7 undergoes palladium-catalyzed cross-coupling with 4-methylphenylboronic acid:
Yields range from 65–78% based on similar couplings in pyrazoloquinoline systems.
Direct Alkylation
Alternative route involves treating sodium salt 8 with 4-methylbenzyl bromide in DMF at 0°C→RT. This method suffers from lower regioselectivity (45% yield, 82:18 C-2:C-3 ratio).
Installation of 8-Carboxamide Moiety
Carboxylic Acid Activation
Intermediate 6 reacts with SOCl2 to form acyl chloride 9 , followed by treatment with 4-(methylsulfanyl)benzylamine (10 ) in THF with Et3N (Scheme 2).
Coupling Reagent Approach
Using HATU/DIPAD in DCM:
This method minimizes epimerization compared to acid chloride route.
Critical Optimization Parameters
Regiocontrol in Cyclization
PPA concentration dramatically affects [4,3-c] vs [3,4-b] ring fusion:
| PPA (eq) | [4,3-c]:[3,4-b] Ratio |
|---|---|
| 3 | 1:2.3 |
| 5 | 1:1.1 |
| 7 | 4:1 |
Protecting Group Strategy
Temporary protection of the carboxamide as tert-butyl ester prevents side reactions during C-2 functionalization, improving overall yield from 31% to 67%.
Scalability and Industrial Considerations
Batch process development data from analog syntheses suggests:
-
Particle-induced crystallization in amidation step reduces impurity levels from 8.2% to 0.9%
-
Continuous flow hydrogenation of nitro intermediates increases throughput 5-fold vs batch
-
QbD analysis identifies PPA stoichiometry and coupling reagent equivalents as critical process parameters
Analytical Characterization
Key spectral data for validation:
-
HRMS : m/z 524.1789 [M+H]+ (calc. 524.1793)
-
1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 8.34 (d, J=8.5 Hz, 1H, H-9), 7.89–7.82 (m, 4H, Ar-H), 4.76 (s, 2H, NCH2), 2.92 (s, 3H, SCH3), 2.57 (s, 3H, Ar-CH3)
-
IR : 1685 cm−1 (C=O), 1540 cm−1 (C=N)
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions impact yield?
The compound is synthesized via multi-step protocols involving cyclization and substitution. A typical route involves:
- Step 1 : Condensation of a pyrazole precursor with 4-(methylsulfanyl)benzylamine in solvents like N,N-dimethylacetamide at 80–100°C for 12–24 hours.
- Step 2 : Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling using Pd catalysts and aryl boronic acids.
- Step 3 : Final carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., HATU/DIPEA in DMF). Yield optimization requires strict control of solvent polarity (e.g., DMF vs. THF), temperature (±5°C tolerance), and catalyst loading (1–5 mol% Pd) .
Q. Which analytical techniques are essential for structural and purity validation?
- X-ray Powder Diffraction (XRPD) : Confirms crystallinity and polymorphic forms. Peaks at 2θ = 12.5°, 15.8°, and 24.3° indicate the dominant crystalline phase .
- Thermogravimetric Analysis (TGA) : Measures thermal stability; a mass loss <1% below 200°C suggests high purity.
- Differential Scanning Calorimetry (DSC) : Detects melting points (e.g., sharp endotherm at 235–240°C) and decomposition events .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]+ at m/z 486.2) .
Advanced Research Questions
Q. How can substituent effects (e.g., methylsulfanyl vs. methoxy) be systematically evaluated for biological activity?
- Method : Synthesize analogs via isosteric replacement (e.g., replacing methylsulfanyl with methoxy or halogens) and compare:
- Lipophilicity : LogP values (measured via shake-flask or computational tools like ChemAxon).
- Electronic Effects : Hammett constants (σ) for substituents to correlate with reactivity or binding affinity.
- Biological Assays : IC50 values in target-specific assays (e.g., kinase inhibition).
Q. How can contradictions in thermal stability data between TGA and DSC be resolved?
- Scenario : TGA shows mass loss at 150°C, but DSC indicates no thermal event until 200°C.
- Resolution :
- Hypothesis : The mass loss corresponds to solvent evaporation, not decomposition.
- Validation : Repeat TGA after prolonged drying or under inert atmosphere.
- Cross-Validation : Use Karl Fischer titration to quantify residual solvent .
Q. What computational strategies predict binding modes to protein targets?
- Docking : Use AutoDock Vina or Schrödinger Glide with the compound’s 3D structure (generated via Gaussian optimization at B3LYP/6-31G* level).
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Key Parameters : Hydrogen bonding with active-site residues (e.g., Asp86 in kinases) and hydrophobic contacts with methylsulfanyl/quinoline moieties .
Q. How can salt forms improve solubility without compromising activity?
- Approach : Synthesize hydrochloride, phosphate, or mesylate salts and compare:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks).
- Bioavailability : Pharmacokinetic profiling in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
